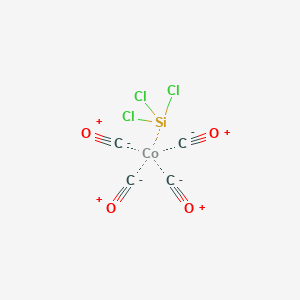

Trichlorosilylcobalt tetracarbonyl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trichlorosilylcobalt tetracarbonyl(cas 14239-21-5) is used to produce highly dispersed CoSi nanoparticles on a silica support at atmospheric pressure and moderate temperature.

科学的研究の応用

Catalytic Applications in Polymerization Trichlorosilylcobalt tetracarbonyl is closely related to other cobalt tetracarbonyl complexes, which have been utilized in the field of catalysis. For instance, phenoxyacetylcobalt tetracarbonyl has shown effectiveness as a catalyst in the copolymerization of imines and carbon monoxide, leading to the production of polypeptides. This process is characterized by high molecular weights and narrow molecular weight distributions of the polypeptides produced. The structures of the resulting polypeptides have been thoroughly characterized, providing insights into the molecular mechanisms underlying the polymerization process (Zhang Yongp, 2014).

Formation of Ion Pairs in Non-Polar Solvents Research has also focused on the interaction of silylcobalt tetracarbonyls with amines in non-polar solvents, forming silylammonium tetracarbonylcobaltate contact ion pairs. This study, characterized by IR and multinuclear magnetic resonance spectroscopy, sheds light on the properties of these compounds in both solution and solid-state, contributing to a deeper understanding of their chemical behavior and potential applications (A. Sisák & G. Szalontai, 2006).

Nanorod Catalysis While not directly involving trichlorosilylcobalt tetracarbonyl, studies on related cobalt compounds, such as tricobalt tetraoxide nanorods, have demonstrated significant catalytic activity, particularly in the low-temperature oxidation of CO. These nanorods catalyze the oxidation process at temperatures as low as -77°C and remain stable in moist environments, offering promising avenues for air purification and automotive emission control (Xiaowei Xie et al., 2009).

Electrochemical Sensing Performance Further research into cobalt compounds includes the hydrothermal synthesis of urchin-like Co3O4 nanostructures, which have demonstrated potential in electrochemical sensing, particularly for the detection of hydrogen peroxide. The synthesized nanostructures exhibit a large dynamic range and a low detection limit, making them candidates for analyte detection sensors (Sami Barkaoui et al., 2015).

特性

CAS番号 |

14239-21-5 |

|---|---|

製品名 |

Trichlorosilylcobalt tetracarbonyl |

分子式 |

C4Cl3CoO4Si |

同義語 |

Silane, trichloro-, cobalt complex |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

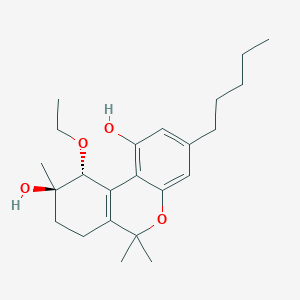

![2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one](/img/structure/B1164402.png)

![1-O-[4-O-(p-Hydroxycinnamoyl)-beta-D-fructofuranosyl]-2-O,6-O-bis(p-hydroxycinnamoyl)-alpha-D-glucopyranose](/img/structure/B1164415.png)